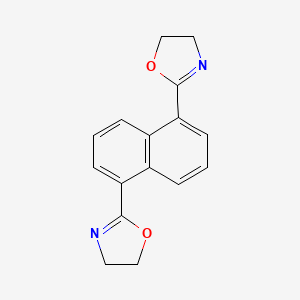
2,2'-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a naphthalene core, which is a polycyclic aromatic hydrocarbon, linked to two oxazole rings. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene-1,5-dicarboxylic acid with amino alcohols in the presence of dehydrating agents. The reaction is usually carried out under reflux conditions with solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The oxazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and dyes, due to its stability and electronic properties.
Mechanism of Action
The mechanism by which 2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s oxazole rings can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. Additionally, the naphthalene core can participate in aromatic stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole): This compound has a similar structure but with benzoxazole rings instead of oxazole rings.
2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another related compound with different substituents on the oxazole rings.
Uniqueness
2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) is unique due to its specific arrangement of oxazole rings and the naphthalene core. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields of research.
Properties
CAS No. |
649536-54-9 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[5-(4,5-dihydro-1,3-oxazol-2-yl)naphthalen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H14N2O2/c1-3-11-12(13(5-1)15-17-7-9-19-15)4-2-6-14(11)16-18-8-10-20-16/h1-6H,7-10H2 |
InChI Key |
FNZSBEGQBIJYFN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC=CC3=C2C=CC=C3C4=NCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
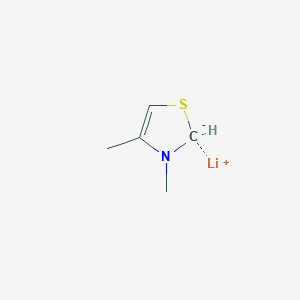
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
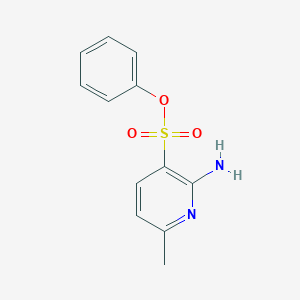
![[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12604237.png)
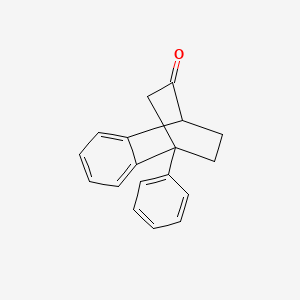
![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
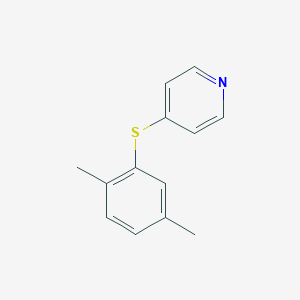
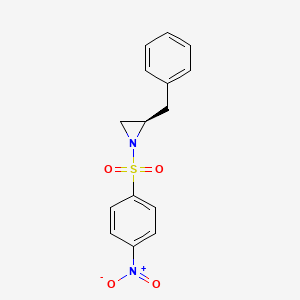
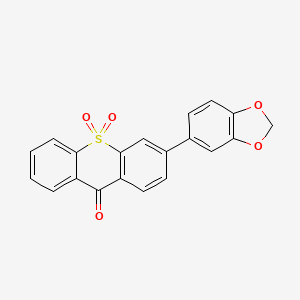
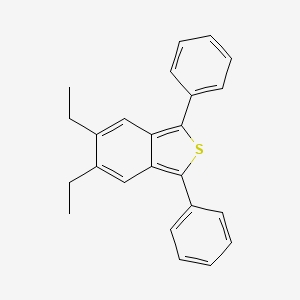
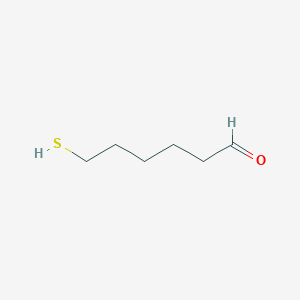
![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)
